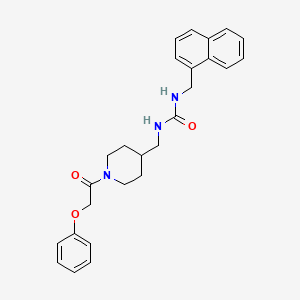

1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

Description

1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a urea-based small molecule characterized by a naphthalene moiety linked via a methyl group to one urea nitrogen and a piperidin-4-ylmethyl group substituted with a 2-phenoxyacetyl group on the other urea nitrogen.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c30-25(19-32-23-10-2-1-3-11-23)29-15-13-20(14-16-29)17-27-26(31)28-18-22-9-6-8-21-7-4-5-12-24(21)22/h1-12,20H,13-19H2,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGFJTXACDXXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkylating agent to form the naphthalen-1-ylmethyl intermediate.

Synthesis of the Piperidin-4-ylmethyl Intermediate:

Coupling Reaction: The two intermediates are then coupled using a urea-forming reagent, such as phosgene or a suitable isocyanate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring may yield naphthoquinone derivatives, while reduction of the urea moiety may produce primary or secondary amines.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:

Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving protein-ligand interactions.

Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s urea core is shared with multiple analogs, but its substituents differentiate it:

- 2-Phenoxyacetyl-piperidinyl group: Provides flexibility and hydrogen-bonding capacity, contrasting with sulfonyl (e.g., compound 26 in ) or acetyl (e.g., ACU in ) substituents.

Physicochemical Properties

*Predicted based on substituent contributions.

†Estimated via analogy to naphthalene-containing compounds.

‡Inferred from high lipophilicity.

Pharmacological Activity

- Enzyme Inhibition: The 2-phenoxyacetyl group may confer selectivity for enzymes with hydrophobic active sites (e.g., sEH), similar to t-TUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) . Adamantyl-containing ACPU showed moderate sEH inhibition (IC₅₀ ~50 nM) , while sulfonamide derivatives (e.g., compound 26) exhibited enhanced solubility but reduced potency .

- Therapeutic Potential: Analogs like compound 3 () demonstrated analgesic activity, suggesting urea derivatives’ versatility. The naphthalene moiety in the target compound may improve blood-brain barrier penetration compared to polar groups in CPTU .

Research Findings and Key Insights

Substituent Effects on Binding: Bulky groups (e.g., adamantyl in ACPU) improve target affinity but reduce solubility. The target compound’s naphthalene may balance these properties . Electron-withdrawing groups (e.g., trifluoromethyl in CPTU) enhance metabolic stability, whereas the phenoxy group in the target compound may increase oxidative liability .

Structure-Activity Relationships (SAR) :

- Urea derivatives with flexible linkers (e.g., piperidinylmethyl) show higher conformational adaptability, improving enzyme interactions .

- Piperidine substitution (e.g., sulfonyl vs. acetyl) modulates pharmacokinetics; sulfonamides exhibit longer half-lives but lower potency .

Comparative Pharmacokinetics :

- The naphthalene moiety may prolong elimination half-life compared to phenyl analogs (e.g., compound 12 in ) due to increased plasma protein binding .

Biological Activity

The compound 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a synthetic organic molecule with a complex structure that integrates a naphthalene moiety, a piperidine derivative, and a urea functional group. This unique combination positions it as a candidate for various therapeutic applications, particularly in medicinal chemistry. Preliminary studies suggest significant biological activity, although further investigation is necessary to fully elucidate its mechanisms and therapeutic potential.

Molecular Structure

The molecular structure of 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea can be broken down into key components:

- Naphthalen-1-ylmethyl group

- Piperidin-4-yl group substituted with a phenoxyacetyl group

- Urea functional group

This structural complexity may confer distinct pharmacological properties that warrant further exploration.

Chemical Formula

The chemical formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Preliminary Findings

Preliminary studies indicate that 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea may exhibit:

- Anticancer properties : Similar compounds have shown efficacy against various cancer cell lines.

- Anti-inflammatory effects : The dual action against thrombotic and inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological activity of 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-{(2S)-3-methyl-[4-(3-methyl-imidazo[1,5-c]imidazol-6-yl)piperazin]-3-methylsulfanyl}-1-oxobutan | Contains chlorophenyl and imidazole; potential anticancer activity | Anticancer |

| 1-(2H-Pyrazol-3-Yl)-3-{4-[1-(Benzoyl)-Piperidin]-Phenyl}-Urea | Incorporates pyrazole and benzoyl; noted for anti-inflammatory properties | Anti-inflammatory |

| 2-[2,4-Di(pentan-2-Yl)phenoxy]acetyl chloride | Features phenoxyacetyl moiety; used in various synthetic routes | Synthetic intermediate |

This table illustrates how the unique combination of naphthalene and piperidine functionalities in our compound may lead to distinct pharmacological effects not observed in other compounds.

Cytotoxicity Studies

Research has indicated that urea analogues demonstrate significant cytotoxicity against human tumor cell lines. For instance, related urea compounds have shown comparable or enhanced potency compared to established anticancer agents. This suggests that the urea functional group may serve as a bioisostere for amide groups in enhancing biological activity .

Interaction Studies

Understanding the interactions of 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea with biological targets is essential. Studies focusing on binding affinities to GPCRs or ion channels could elucidate its mechanism of action and therapeutic index. Such investigations are crucial for establishing safety profiles necessary for clinical applications.

Q & A

Q. How can researchers optimize the multi-step synthesis of 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea?

Methodological Answer: Synthesis optimization requires addressing challenges in regioselectivity and steric hindrance. Key steps include:

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during piperidine functionalization, as seen in urea-linked piperidine derivatives .

- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for urea bond formation between naphthalenemethylamine and modified piperidine intermediates .

- Catalytic Efficiency : Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields. For example, dichloromethane at 0–5°C minimizes side reactions in phenoxyacetyl group attachment .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity isolation .

Q. What spectroscopic and computational methods are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (naphthyl: δ 7.2–8.5 ppm) and urea NH groups (δ 5.5–6.5 ppm) using ¹H/¹³C NMR .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS (e.g., observed [M+H]⁺ at m/z 474.2) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for the piperidine and phenoxyacetyl moieties .

- Density Functional Theory (DFT) : Compare calculated vs. experimental IR spectra to verify functional group vibrations (e.g., urea C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs) by modeling interactions between the naphthyl group and hydrophobic pockets .

- In Vitro Assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination via fluorescence polarization) or cell viability assays (MTT) to assess cytotoxicity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for urea derivatives interacting with biomolecular targets .

- Metabolite Profiling : Use LC-MS/MS to identify metabolic products in hepatocyte models, focusing on piperidine ring oxidation or urea bond cleavage .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .

- Dose-Response Validation : Replicate experiments across independent labs using identical compound batches and statistical methods (e.g., nonlinear regression for EC₅₀/IC₅₀) .

- Data Meta-Analysis : Apply hierarchical Bayesian models to reconcile conflicting results, accounting for study-specific biases (e.g., differential solvent use affecting solubility) .

Q. What experimental designs are suitable for assessing environmental stability and ecotoxicological impacts?

Methodological Answer:

- Hydrolytic Degradation Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC-UV to calculate half-lives .

- Soil Microcosm Assays : Evaluate biodegradation in soil samples (OECD 307 guideline) by quantifying residual compound via GC-MS and identifying metabolites .

- Ecotoxicology Testing : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to determine LC₅₀/EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.